molecular formula C23H27N7O2 B2740656 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide CAS No. 1334370-64-7

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide

Katalognummer: B2740656
CAS-Nummer: 1334370-64-7
Molekulargewicht: 433.516
InChI-Schlüssel: LPQHQXCYRPYZLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C23H27N7O2 and its molecular weight is 433.516. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide is a synthetic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides an overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of heterocyclic compounds that combine pyrazole and pyrimidine moieties, which are known for their diverse biological activities. The molecular formula is C24H30N6OC_{24}H_{30}N_{6}O, and it features a piperidine ring that enhances its pharmacokinetic properties.

Receptor Binding Affinity

Research indicates that compounds with similar structures exhibit significant receptor binding affinities. For instance, related pyrazole derivatives have shown excellent selectivity for the adenosine A2A receptor , with binding affinities in the low nanomolar range (e.g., 0.22 nM) . This suggests that our compound may also exhibit similar receptor interactions, potentially influencing neurotransmitter systems.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit cytochrome P450 enzymes, particularly CYP3A4. In related studies, pyrazole derivatives demonstrated up to 80% inhibition at concentrations around 10 μM . Such inhibition can lead to significant drug-drug interactions, emphasizing the need for further evaluation of metabolic stability.

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds reveal insights into how modifications to the core structure affect biological activity:

  • Lipophilicity : The clogP values of related compounds indicate that higher lipophilicity correlates with increased CYP inhibition. For example, a compound with a clogP of 3.29 showed significant CYP3A4 inhibition .
  • Substituent Effects : Variations in substituents on the piperidine or pyrazole rings can dramatically alter pharmacological profiles. For instance, compounds with morpholine substitutions often exhibit improved solubility and bioavailability.

In Vitro Studies

Several in vitro studies have assessed the biological activity of similar compounds:

  • Antiviral Activity : Pyrazole derivatives have shown promise as antiviral agents. One study reported that certain pyrazolecarboxamide hybrids inhibited hepatitis C virus (HCV) replication effectively at micromolar concentrations .
  • Antibacterial Activity : Compounds featuring piperidine moieties were evaluated for antibacterial properties against various strains, demonstrating moderate to strong activity against pathogens like Salmonella typhi and Staphylococcus aureus .
  • CYP Inhibition Profiles : A comprehensive study on SAR indicated that modifications leading to less lipophilic compounds resulted in improved CYP profiles, reducing the risk of liver toxicity .

Summary of Biological Activities

Activity Type Description Reference
Receptor BindingHigh affinity for adenosine A2A receptors (e.g., 0.22 nM)
Enzyme InhibitionSignificant inhibition of CYP3A4 (up to 80% at 10 μM)
AntiviralEffective against HCV replication at micromolar doses
AntibacterialModerate to strong activity against various bacterial strains

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide. Pyrazolo[3,4-b]pyridines, which share structural similarities, have been extensively researched for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, derivatives of pyrazolo[3,4-b]pyridines have shown promising results against various cancer types by targeting specific signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory activity. Research on related pyrazolo derivatives has demonstrated their effectiveness in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). In particular, studies have indicated that certain pyrazolo derivatives exhibit lower ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac .

Antiviral Activity

Compounds containing similar scaffolds have been evaluated for their antiviral properties, particularly against HIV. The design of derivatives based on pyrazole frameworks has led to the identification of potent inhibitors of HIV integrase, crucial for viral replication . This suggests that this compound may also possess similar antiviral characteristics.

Case Studies

StudyFindings
Abd El-Salam et al. (2022)Reported synthesis of pyrazolo derivatives with significant anti-inflammatory effects; compounds exhibited lower toxicity than Diclofenac .
Molecular Design (2021)Highlighted the anticancer potential of pyrazolo[3,4-b]pyridines; compounds showed effective inhibition of tumor cell lines .
Antiviral Research (2012)Identified novel pyrazole derivatives as HIV integrase inhibitors; showed promising antiviral activity .

Eigenschaften

IUPAC Name

N-(4-morpholin-4-ylphenyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7O2/c31-23(27-19-4-6-20(7-5-19)28-11-13-32-14-12-28)18-3-1-9-29(16-18)21-15-22(25-17-24-21)30-10-2-8-26-30/h2,4-8,10,15,17-18H,1,3,9,11-14,16H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQHQXCYRPYZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC=C(C=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.